(6S,10Br)-6-[4-(methylthio)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline
(6S,10Br)-6-[4-(methylthio)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline
Potent, high affinity serotonin re-uptake inhibitor; selective in vivo. Displays moderate selectivity over noradrenalin and dopamine re-uptake in vitro (Ki values are 0.68, 2.9 and 36.8 nM for inhibition of serotonin, noradrenalin and dopamine uptake respectively in rat brain synaptosomes). Potently potentiates 5-HT-induced effects in vivo following oral administration. Biological activity resides predominantly in the (+)-enantiomer.
Brand Name:
Vulcanchem
CAS No.:
96795-89-0
VCID:
VC0004460
InChI:
InChI=1S/C19H21NS/c1-21-15-10-8-14(9-11-15)18-13-20-12-4-7-19(20)17-6-3-2-5-16(17)18/h2-3,5-6,8-11,18-19H,4,7,12-13H2,1H3/t18-,19+/m0/s1
SMILES:
CSC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24
Molecular Formula:
C19H21NS
Molecular Weight:
295.4 g/mol
(6S,10Br)-6-[4-(methylthio)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline
CAS No.: 96795-89-0
Inhibitors
VCID: VC0004460
Molecular Formula: C19H21NS
Molecular Weight: 295.4 g/mol
CAS No. | 96795-89-0 |
---|---|
Product Name | (6S,10Br)-6-[4-(methylthio)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline |
Molecular Formula | C19H21NS |
Molecular Weight | 295.4 g/mol |
IUPAC Name | (6S,10bR)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline |
Standard InChI | InChI=1S/C19H21NS/c1-21-15-10-8-14(9-11-15)18-13-20-12-4-7-19(20)17-6-3-2-5-16(17)18/h2-3,5-6,8-11,18-19H,4,7,12-13H2,1H3/t18-,19+/m0/s1 |
Standard InChIKey | YVKDUIAAPBKHMJ-RBUKOAKNSA-N |
Isomeric SMILES | CSC1=CC=C(C=C1)[C@@H]2CN3CCC[C@@H]3C4=CC=CC=C24 |
SMILES | CSC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24 |
Canonical SMILES | CSC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24 |
Description | Potent, high affinity serotonin re-uptake inhibitor; selective in vivo. Displays moderate selectivity over noradrenalin and dopamine re-uptake in vitro (Ki values are 0.68, 2.9 and 36.8 nM for inhibition of serotonin, noradrenalin and dopamine uptake respectively in rat brain synaptosomes). Potently potentiates 5-HT-induced effects in vivo following oral administration. Biological activity resides predominantly in the (+)-enantiomer. |
Synonyms | Alternative Name: McN 5652-Z |
PubChem Compound | 3036461 |
Last Modified | Nov 12 2021 |
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